2-{4-[(3,5-Dichlorophenoxy)methyl]phenyl}-1,3-benzothiazole
Overview
Description
2-{4-[(3,5-Dichlorophenoxy)methyl]phenyl}-1,3-benzothiazole is a chemical compound with the molecular formula C20H13Cl2NOS. It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure.
Preparation Methods
The synthesis of 2-{4-[(3,5-Dichlorophenoxy)methyl]phenyl}-1,3-benzothiazole typically involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction is known for its mild reaction conditions and high functional group tolerance . The general synthetic route involves the reaction of 3,5-dichlorophenol with 4-bromomethylphenylboronic acid in the presence of a palladium catalyst and a base. The reaction is carried out in an organic solvent, such as toluene or ethanol, under reflux conditions. The resulting intermediate is then reacted with 2-aminobenzenethiol to form the final product .
Chemical Reactions Analysis
2-{4-[(3,5-Dichlorophenoxy)methyl]phenyl}-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding amines or alcohols.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 2-{4-[(3,5-Dichlorophenoxy)methyl]phenyl}-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. For example, as an α-glucosidase inhibitor, the compound binds to the active site of the enzyme, preventing the hydrolysis of polysaccharides into glucose. This results in a decrease in blood glucose levels, which is beneficial for managing diabetes mellitus type-2 . The compound’s antimicrobial and anticancer activities are attributed to its ability to interfere with cellular processes and inhibit the growth of pathogens and cancer cells .
Comparison with Similar Compounds
2-{4-[(3,5-Dichlorophenoxy)methyl]phenyl}-1,3-benzothiazole can be compared with other benzothiazole derivatives, such as:
2-Aminobenzothiazole: Known for its antimicrobial and anticancer properties.
2-Mercaptobenzothiazole: Widely used as a vulcanization accelerator in the rubber industry.
6-Nitrobenzothiazole: Studied for its potential as an anti-inflammatory agent
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[4-[(3,5-dichlorophenoxy)methyl]phenyl]-1,3-benzothiazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2NOS/c21-15-9-16(22)11-17(10-15)24-12-13-5-7-14(8-6-13)20-23-18-3-1-2-4-19(18)25-20/h1-11H,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APYZIXAVUYIVIP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)COC4=CC(=CC(=C4)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.